(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Description
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline
Properties
CAS No. |
1239902-94-3 |
|---|---|
Molecular Formula |
C10H11ClFNO2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.
Scientific Research Applications
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific fluorinated properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism by which (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the fluorine atom.
6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride makes it unique. The fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
